molecular formula C21H26N4O5 B14410382 L-Tyrosyl-D-seryl-L-phenylalaninamide CAS No. 83934-33-2

L-Tyrosyl-D-seryl-L-phenylalaninamide

Cat. No.: B14410382
CAS No.: 83934-33-2
M. Wt: 414.5 g/mol
InChI Key: FUFZRJOMPBLVFV-OKZBNKHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-D-seryl-L-phenylalaninamide is a synthetic peptide compound composed of the amino acids tyrosine, serine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-seryl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-seryl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups attached.

Scientific Research Applications

L-Tyrosyl-D-seryl-L-phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-seryl-L-phenylalaninamide depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, and influencing signal transduction pathways.

Comparison with Similar Compounds

L-Tyrosyl-D-seryl-L-phenylalaninamide can be compared to other peptide compounds such as:

    L-Seryl-L-phenylalaninamide: Lacks the tyrosine residue, which may affect its biological activity and chemical reactivity.

    L-Tyrosyl-L-seryl-L-phenylalaninamide: Contains all L-amino acids, potentially altering its interaction with biological targets.

    L-Tyrosyl-D-seryl-L-alaninamide: Substitutes phenylalanine with alanine, impacting its hydrophobicity and binding properties.

The uniqueness of this compound lies in its specific amino acid sequence and the presence of both L- and D-amino acids, which can influence its structural conformation and biological activity.

Properties

CAS No.

83934-33-2

Molecular Formula

C21H26N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C21H26N4O5/c22-16(10-14-6-8-15(27)9-7-14)20(29)25-18(12-26)21(30)24-17(19(23)28)11-13-4-2-1-3-5-13/h1-9,16-18,26-27H,10-12,22H2,(H2,23,28)(H,24,30)(H,25,29)/t16-,17-,18+/m0/s1

InChI Key

FUFZRJOMPBLVFV-OKZBNKHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.